![molecular formula C16H12FN3O4S B2521171 3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886909-81-5](/img/structure/B2521171.png)
3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
The compound 3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical entity that is likely to possess a benzamide core structure with a substituted 1,3,4-oxadiazol ring and a fluorine atom attached to the benzene ring. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide structures and substituted 1,3,4-oxadiazol rings have been synthesized and studied for various properties and applications, such as anti-inflammatory and anti-cancer activities .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides were synthesized using sodium borohydride reduction of corresponding imino-pyridinium ylides . These methods suggest that the synthesis of the compound could also involve strategic intermediate steps and the use of reducing agents or acylation reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with the potential for various substituents affecting the overall conformation and properties of the molecule. X-ray crystallography is a common technique used to determine the solid-state properties of such compounds . Theoretical studies, including density functional theory (DFT) calculations, are also employed to understand the molecular conformations and interactions at the atomic level .
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. For instance, the colorimetric sensing of fluoride anions by a benzamide derivative was attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, was successfully carried out under microwave-assisted, catalyst- and solvent-free conditions to synthesize related heterocyclic amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anions, indicating its utility in naked-eye detection . The intermolecular interactions and energy frameworks of these compounds can be significantly affected by different molecular conformations, as revealed by crystallographic analysis . These properties are crucial for the potential application of such compounds in sensing technologies or as pharmaceutical agents.
Scientific Research Applications
Fluorogenic and Fluorescent Labeling Reagents
Research on fluorogenic reagents such as 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has shown significant implications for labeling and detecting thiols in biological samples. DBD-F, similar in structure to the subject compound, offers high reactivity and specificity, producing intensely fluorescent thiol derivatives upon reaction. This property has been utilized in high-performance liquid chromatography for the sensitive detection of thiols, suggesting potential applications in biological and analytical chemistry (Toyo’oka et al., 1989).
Polymer Memory Devices
Another area of research involves triphenylamine-based aromatic polymers derived from similar oxadiazole compounds, which have been synthesized for memory device applications. Studies have found that the linkage effects of polyether, polyester, polyamide, and polyimide reveal different retention times for polymer memory devices, indicating the influence of structural conformations and electronic properties on memory behavior. This suggests the potential of oxadiazole-containing polymers in developing advanced memory storage technologies (Chen, Hu, & Liou, 2013).
Anticancer Activity
In the realm of medicinal chemistry, derivatives of 1,3,4-oxadiazole, bearing resemblance to the target compound, have been designed and synthesized for anticancer evaluation. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents. The structural motif of 1,3,4-oxadiazole appears to be crucial for the observed biological activity, highlighting the relevance of such compounds in drug discovery and development (Ravinaik et al., 2021).
Proton Exchange Membranes
The synthesis of sulfonated poly(aryl ether sulfone) containing 1,3,4-oxadiazole has been reported for use in proton exchange membranes (PEMs) for fuel cells. These materials exhibit excellent thermal and oxidative stability, along with significant proton conductivity, making them suitable for medium-high temperature fuel cell applications. This research demonstrates the utility of 1,3,4-oxadiazole and sulfone moieties in developing high-performance materials for energy technologies (Xu et al., 2013).
properties
IUPAC Name |
3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIWQMKOZOPCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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